2-(3-Bromophenyl)-2,2-difluoroethanethioamide

Antifolate discovery DHFR inhibition Pneumocystis carinii

The meta-bromophenyl (3-position) isomer with gem-difluoro-thioamide core; single-crystal X-ray validated coordinates enable precise docking studies unavailable for ortho/para congeners. High-purity reference for isomer panel SAR, palladium cross-coupling, or permeability hypothesis testing. Research-grade only.

Molecular Formula C8H6BrF2NS
Molecular Weight 266.11 g/mol
Cat. No. B13208826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)-2,2-difluoroethanethioamide
Molecular FormulaC8H6BrF2NS
Molecular Weight266.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(C(=S)N)(F)F
InChIInChI=1S/C8H6BrF2NS/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13)
InChIKeyXAXJABNKNUBAGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromophenyl)-2,2-difluoroethanethioamide CAS 1334146-04-1: Procurement-Grade Structural Identification and Baseline Characterization for Research Use


2-(3-Bromophenyl)-2,2-difluoroethanethioamide (CAS 1334146-04-1; molecular formula C₈H₆BrF₂NS; exact mass 264.93724 Da) is a research-grade halogenated aromatic thioamide characterized by a meta-bromophenyl substituent and a gem-difluoro moiety adjacent to the thioamide functional group [1]. The molecular weight is 266.11 g/mol, with computed XLogP3 of 3.8 and topological polar surface area of 44.1 Ų [1]. The compound belongs to the class of α,α-difluoroarylthioamides and is commercially supplied at analytical purity specifications of ≥95% (GC or HPLC) . Limited public bioactivity annotation exists, with the only reported enzyme inhibition data indicating weak activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii (IC50 = 12,000 nM; 12 μM) under standard spectrophotometric monitoring of NADPH oxidation at 340 nm [2]. This compound is intended exclusively for laboratory research and further manufacturing applications, not for direct human or veterinary use .

Why Positional Bromine Substitution in 2-(3-Bromophenyl)-2,2-difluoroethanethioamide Precludes Direct Analog Interchangeability


Positional isomers of bromophenyl-difluoroethanethioamide (ortho-2-bromo CAS 1334146-02-9; meta-3-bromo CAS 1334146-04-1; para-4-bromo CAS 1334148-80-9) are not functionally interchangeable despite sharing identical molecular formula (C₈H₆BrF₂NS) and comparable vendor purity specifications (~95%). The meta-bromine substitution in the 3-position alters both the electronic distribution across the aromatic ring and the three-dimensional orientation of the bromine substituent relative to the thioamide-difluoro core, which in turn modulates reactivity in cross-coupling reactions, halogen bonding capacity, and potential binding interactions with biological targets . While systematic comparative bioactivity data across these three positional isomers is absent from the public literature, the isolated IC50 values reported for the 3-bromo compound (12,000 nM against P. carinii DHFR) and the 4-bromo analog (>10,000 nM against human DHFR) were obtained under non-identical assay conditions, precluding direct quantitative potency comparison [1][2]. The 3-bromo (meta) configuration positions the bromine atom such that it cannot engage in the same intramolecular or intermolecular interactions available to the ortho- or para-substituted congeners, making blind substitution scientifically unsound without experimental validation .

Quantitative Differentiation Evidence for 2-(3-Bromophenyl)-2,2-difluoroethanethioamide (CAS 1334146-04-1) in Research Procurement


Pneumocystis carinii DHFR Inhibitory Activity: Meta-Bromo Compound Shows Detectable but Weak Enzymatic Inhibition

2-(3-Bromophenyl)-2,2-difluoroethanethioamide demonstrated measurable but weak inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii with an IC50 value of 12,000 nM (12 μM) when assayed at 37°C using spectrophotometric monitoring of NADPH oxidation at 340 nm [1]. For context, the 4-bromo positional isomer (para-substituted) exhibited an IC50 >10,000 nM against recombinant human DHFR under different assay conditions (15-minute preincubation followed by DHF substrate addition), which is not directly comparable due to differing enzyme sources and assay protocols [2]. The meta-substitution pattern in the 3-bromo compound may confer distinct binding geometry relative to ortho- and para-congeners, though no comparative study exists to quantify this difference. Potent DHFR inhibitors in this target class typically achieve IC50 values in the low nanomolar range (e.g., 1-110 nM for optimized antifolates against P. jirovecii DHFR) [3], indicating that this compound represents an early-stage, unoptimized scaffold rather than a validated lead.

Antifolate discovery DHFR inhibition Pneumocystis carinii Enzymatic assay

Structural Confirmation via Single-Crystal X-Ray Diffraction: Verified Meta-Bromo Geometry for Structure-Based Design

The structure of 2-(3-Bromophenyl)-2,2-difluoroethanethioamide has been confirmed by single-crystal X-ray diffraction analysis, providing definitive evidence of the meta-bromophenyl substitution geometry and the spatial arrangement of the gem-difluoro group relative to the thioamide core . In contrast, no published crystallographic data exists in the public domain for the ortho-bromo (2-position) or para-bromo (4-position) positional isomers, nor for the non-brominated or chloro-substituted analogs. The crystallographic confirmation of the 3-bromo geometry is critical for computational modeling, docking studies, and structure-based drug design efforts, as the exact three-dimensional coordinates of the bromine atom influence predicted halogen bonding interactions and steric constraints within target binding pockets . The analogous class of 2,6-disubstituted N-arylthioamides has been characterized crystallographically, revealing that halogen substitution patterns significantly modulate intermolecular interactions including halogen bonding and π-stacking arrangements, which in turn affect solid-state properties and potential biological recognition [1].

X-ray crystallography Structural confirmation Meta-substitution Halogen bonding

Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area Distinguish Meta-Bromo from Para-Bromo Isomer

The meta-bromo substitution in 2-(3-bromophenyl)-2,2-difluoroethanethioamide yields computed physicochemical properties that differ meaningfully from its para-bromo positional isomer. The 3-bromo compound exhibits XLogP3 = 3.8 and topological polar surface area (TPSA) = 44.1 Ų [1], whereas the 4-bromo analog displays XLogP3 = 2.8 and TPSA = 58.1 Ų [2]. This represents a ΔXLogP3 difference of 1.0 log unit (approximately 10-fold difference in theoretical octanol-water partition coefficient) and a ΔTPSA difference of 14.0 Ų. Both compounds have identical molecular weight (266.11 g/mol) and hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) [1][2]. The lower TPSA and higher lipophilicity of the 3-bromo compound may translate to enhanced passive membrane permeability in cellular assays, while the higher TPSA of the 4-bromo analog aligns more closely with favorable oral bioavailability prediction thresholds (typically <140 Ų for CNS penetration; both remain within acceptable ranges). These computed differences arise solely from bromine positional isomerism and provide a quantitative basis for selecting the appropriate isomer in permeability-sensitive experimental contexts.

Lipophilicity Membrane permeability LogP Polar surface area Drug-likeness

Vendor Purity and Commercial Availability Status: Documentation of Procurement-Relevant Quality Metrics and Supply Constraints

2-(3-Bromophenyl)-2,2-difluoroethanethioamide is commercially supplied with a vendor-specified purity of ≥95%, with analytical quality control methods including GC (gas chromatography) and HPLC (high-performance liquid chromatography) . This purity specification is consistent with industry standards for research-grade chemical building blocks. However, a critical procurement consideration is that the compound is listed as 'Discontinued' by at least one major supplier (CymitQuimica/Biosynth) , which may indicate limited or unstable commercial availability. In contrast, the 4-bromo positional isomer (CAS 1334148-80-9) remains actively stocked by multiple vendors including Fluorochem (product code F749050, 95% purity) and Sigma-Aldrich , with published pricing information available from Enamine (ranging from $767 for 0.1g to $3,746 for 10g as of 2023) [1]. The 2-bromo isomer (CAS 1334146-02-9) is also available from Leyan (95% purity) and Enamine . The discontinuation status of the 3-bromo compound introduces supply chain risk that may influence procurement decisions for long-term or multi-stage research programs.

Analytical purity Procurement Vendor specification Supply chain Quality control

Research Application Scenarios for 2-(3-Bromophenyl)-2,2-difluoroethanethioamide: Evidence-Backed Use Cases


Structure-Activity Relationship (SAR) Studies Exploring Meta-Position Halogen Effects in DHFR-Targeting Scaffolds

Researchers investigating the positional effects of bromine substitution on dihydrofolate reductase inhibition can utilize the 3-bromo compound as the meta-substituted reference point in a systematic isomer panel. The compound's confirmed IC50 of 12,000 nM against P. carinii DHFR provides a quantitative benchmark for assessing whether ortho- or para-substituted analogs exhibit enhanced or diminished potency. This scenario is particularly relevant given that optimized antifolates achieve low nanomolar potency, creating a wide dynamic range for detecting SAR trends [1]. The single-crystal X-ray structure confirmation supports computational docking studies to rationalize potency differences among isomers .

Computational Chemistry and Molecular Modeling Requiring Verified 3D Coordinates

The availability of single-crystal X-ray diffraction data for the 3-bromo compound provides validated three-dimensional coordinates that are absent for the 2-bromo and 4-bromo positional isomers . Computational chemists performing docking simulations, molecular dynamics, or quantum mechanical calculations on halogenated thioamide scaffolds can use the meta-bromo geometry as a structurally verified starting template, reducing conformational uncertainty in binding mode predictions.

Permeability and Lipophilicity Comparative Studies Across Positional Isomers

The quantitative computed property differences (ΔXLogP3 = 1.0; ΔTPSA = 14.0 Ų) between the 3-bromo and 4-bromo isomers provide a testable hypothesis for experimental permeability studies in cellular or artificial membrane assays [2]. Researchers can directly compare the meta-bromo compound (XLogP3 = 3.8) with the para-bromo isomer (XLogP3 = 2.8) in Caco-2, PAMPA, or MDCK permeability models to empirically validate whether the 10-fold theoretical lipophilicity difference translates to measurable differences in passive diffusion.

Organic Synthesis: Meta-Position Cross-Coupling Precursor with Distinct Reactivity Profile

As a brominated aromatic thioamide, the compound serves as a substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) where the meta-bromine position offers steric and electronic properties distinct from ortho- and para-congeners. The gem-difluoro group adjacent to the thioamide provides additional synthetic handles for late-stage functionalization, including nucleophilic substitution or elimination chemistry . This scenario is appropriate for synthetic methodology development where positional isomer selection is a controlled experimental variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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